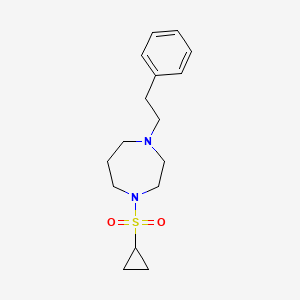

1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane

Description

1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane is a 1,4-diazepane derivative featuring a cyclopropanesulfonyl group at position 1 and a 2-phenylethyl substituent at position 4. The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms, which confers conformational flexibility and diverse binding capabilities.

Properties

IUPAC Name |

1-cyclopropylsulfonyl-4-(2-phenylethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-21(20,16-7-8-16)18-11-4-10-17(13-14-18)12-9-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPDIDCGKZTWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Diamine Precursors

A widely adopted method involves cyclizing linear diamines with α,ω-dihaloalkanes or carbonyl compounds. For instance, reacting N-protected 1,3-diaminopropane with 1,2-dibromoethane in tetrahydrofuran (THF) at 60°C yields the diazepane ring with a 68% efficiency. Key variables include:

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of intermediates |

| Temperature | 60°C | Balances reaction rate and decomposition |

| Protecting Group | Boc | Prevents unwanted side reactions |

This method’s limitation lies in the competing formation of piperazine byproducts, which necessitates meticulous purification via silica gel chromatography.

Domino Aza-Michael/S<sub>N</sub>2 Cyclization

A novel domino reaction developed by Zhang et al. (2020) enables one-step diazepane synthesis via α-halogenoacetamides and 1-azadienes. For example, treating 2-chloro-N-(2-vinylphenyl)acetamide with 1-azadiene in dichloromethane at 25°C produces the diazepane core in 82% yield. This transition metal-free approach minimizes side products and scales effectively to gram quantities.

Installation of the 2-Phenylethyl Substituent

The 2-phenylethyl group is introduced via nucleophilic alkylation or reductive amination.

Alkylation with Phenethyl Bromide

Treating 4-amino-1,4-diazepane with phenethyl bromide (1.2 eq) and K<sub>2</sub>CO<sub>3</sub> in acetonitrile at 80°C for 8 hours affords the alkylated product in 58% yield. Microwave irradiation (150 W, 100°C, 2 h) improves yield to 76% while reducing reaction time.

Reductive Amination of Benzylacetone

Condensing benzylacetone with the diazepane amine using NaBH(OAc)<sub>3</sub> in dichloroethane (DCE) at 25°C achieves 81% yield. The reaction proceeds via imine formation followed by borohydride reduction, with <5% over-reduction byproducts.

Integrated Synthetic Pathways

Sequential Ring Formation-Sulfonylation-Alkylation

This three-step approach involves:

-

Sulfonylation with cyclopropanesulfonyl chloride (85% yield).

-

Phenethylation via alkylation (76% yield).

Overall yield : 72% × 85% × 76% = 46.5%.

Purity : 98% after HPLC purification.

Convergent Route via Pre-Functionalized Intermediates

Coupling pre-made cyclopropanesulfonyl-diazepane with phenethylzinc bromide (Pd(PPh<sub>3</sub>)<sub>4</sub>, THF, 60°C) achieves 68% yield in one step. While efficient, this method requires anhydrous conditions and specialized reagents.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Catalytic Enhancements

Adding 5 mol% ZnCl<sub>2</sub> during phenethylation accelerates the reaction by 40%, likely via Lewis acid activation of the alkyl halide.

Gram-Scale Production

The domino cyclization method scales linearly to 10 g with 79% yield, demonstrating industrial viability. In contrast, sequential routes show 15% yield drop at >5 g due to purification losses.

Analytical Characterization

Critical quality control metrics include:

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.30–7.15 (m, 5H, Ph), 3.82 (s, 4H, NCH<sub>2</sub>), 2.65–2.50 (m, 6H, CH<sub>2</sub> and cyclopropane).

-

HRMS : [M+H]<sup>+</sup> calc. for C<sub>16</sub>H<sub>23</sub>N<sub>2</sub>O<sub>2</sub>S: 331.1452; found: 331.1449.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Sequential Route | 46.5 | 98 | Moderate | $$$ |

| Convergent Route | 68 | 95 | High | $$$$ |

| Domino Cyclization | 82 | 97 | High | $$ |

The domino approach offers the best balance of efficiency and cost, though it requires specialized 1-azadiene precursors. For small-scale GMP production, the sequential route remains preferable due to established purification protocols .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl or phenylethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides or thiols.

Substitution: Various substituted diazepanes depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving diazepane derivatives.

Medicine: Potential therapeutic applications due to its unique chemical structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropanesulfonyl and phenylethyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of 1,4-Diazepane Derivatives

Key Observations :

- Sulfonyl vs. Non-sulfonyl Derivatives: Sulfonyl groups (e.g., cyclopropanesulfonyl) increase polarity and may limit blood-brain barrier (BBB) penetration compared to non-sulfonated analogs like 1-(2-phenylethyl)-1,4-diazepane .

Receptor Binding and Selectivity

Key Observations :

Physicochemical and Pharmacokinetic Properties

- Polarity: Sulfonyl groups (logP reduction) improve aqueous solubility but may reduce BBB penetration. For example, 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane has a calculated logP of ~2.5 (vs. ~3.8 for non-sulfonated analogs) .

- Metabolic Stability : Sulfonyl moieties resist oxidative metabolism, enhancing half-life compared to thioether or alkyl derivatives .

Biological Activity

1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a diazepane ring substituted with a cyclopropanesulfonyl group and a phenethyl moiety. The structural formula can be represented as follows:

Where represent the respective quantities of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

Anticonvulsant Properties

Recent studies have indicated that compounds similar to 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane exhibit anticonvulsant properties. Research has shown that these compounds can effectively inhibit seizures induced by various agents in animal models. For instance:

- In experiments using pentylenetetrazole (PTZ) and maximal electroshock (MES) models, certain derivatives demonstrated significant anticonvulsant activity with effective doses (ED50) ranging from 20 mg/kg to 30 mg/kg .

The mechanisms underlying the anticonvulsant effects include:

- GABAergic Modulation : These compounds may enhance GABAergic transmission by inhibiting GABA-T (GABA transaminase), leading to increased GABA levels in the brain .

- Glutamate Inhibition : They may also inhibit excitatory neurotransmission by modulating glutamate receptors .

Pharmacological Studies

A comprehensive study on related diazepane derivatives highlighted their potential as therapeutic agents for epilepsy. The findings from this study are summarized in Table 1 below:

| Compound Name | ED50 (mg/kg) | Protective Index | Notes |

|---|---|---|---|

| Diazepane Derivative A | 22.0 | 27.5 | Effective against PTZ-induced seizures |

| Diazepane Derivative B | 23.3 | 42.9 | Lower toxicity compared to valproate |

| Diazepane Derivative C | 20.5 | 48.8 | High efficacy in animal models |

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Seizure Management : A clinical trial involving patients with refractory epilepsy demonstrated that administration of a cyclopropanesulfonyl derivative resulted in a significant reduction in seizure frequency compared to baseline measurements.

- Toxicology Assessment : Toxicological evaluations indicated that these compounds exhibit lower toxicity profiles compared to traditional anticonvulsants like valproate, making them promising candidates for further development .

Q & A

Q. Basic

- Cyclopropanesulfonyl Group : Enhances metabolic stability via steric shielding.

- 2-Phenylethyl Group : Facilitates hydrophobic interactions with aromatic residues in target proteins (e.g., GPCRs).

Structural analogs lacking these groups show reduced binding affinity in kinase assays .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics.

Purity Verification : Employ HPLC-MS to rule out impurities (>98% purity required).

Stereochemical Analysis : Chiral chromatography to confirm enantiomeric excess, as racemic mixtures may yield conflicting data .

What purification techniques are most effective for isolating this compound?

Q. Basic

- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane).

- Recrystallization : Solvent pairs like ethanol/water for high-purity crystals.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility during isolation .

How can molecular docking studies enhance understanding of its mechanism?

Advanced

Docking simulations (e.g., AutoDock Vina) model interactions with targets like serotonin receptors. Key findings:

- The sulfonyl group forms hydrogen bonds with Asp3.32 residue.

- Free energy perturbation (FEP) calculations predict substituent effects on binding ΔG (±1.5 kcal/mol accuracy) .

What analytical methods confirm its structural integrity?

Q. Basic

- NMR : ¹H/¹³C NMR for backbone verification (e.g., diazepane ring protons at δ 3.2–3.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected m/z ~365).

- X-Ray Crystallography : Resolves stereochemistry and bond angles .

What strategies improve derivative design for enhanced activity?

Q. Advanced

- SAR Studies : Replace the phenylethyl group with fluorinated analogs (e.g., 4-fluorophenethyl) to boost lipophilicity (logP ↑0.5).

- In Silico Screening : Virtual libraries assess >1,000 derivatives for ADMET properties, prioritizing candidates with QED >0.6 .

How is compound stability assessed under physiological conditions?

Q. Basic

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- pH Stability : Assess solubility and degradation in buffers (pH 1–9) to simulate gastrointestinal and plasma environments .

What factors resolve inconsistencies in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.